Benzofuran, 5-chloro-2,3-dihydro-2,2,4,6-tetramethyl-

ACAT inhibitor medicinal chemistry synthetic intermediate

Replicating TEI-6620 ACAT inhibitor synthesis? Non-halogenated or positional isomer analogs fail to map the established SAR. This 5-chloro-2,2,4,6-tetramethyl derivative (CAS 63577-98-0) is the mandatory gateway intermediate. - Enables 5-amino/5-dimethylamino pharmacophore via nucleophilic displacement → rabbit liver ACAT IC₅₀ = 0.009 µM, 71% serum cholesterol reduction at 0.3 mg/kg/day p.o. - Gem-dimethyl at C-2 blocks aromatization; 5-Cl provides unique SNAr site absent in non-chlorinated analog. - Also serves as lipophilic control (XLogP 3.9, TPSA 9.2 Ų) for CNS permeability studies.

Molecular Formula C12H15ClO
Molecular Weight 210.70 g/mol
CAS No. 63577-98-0
Cat. No. B12890839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran, 5-chloro-2,3-dihydro-2,2,4,6-tetramethyl-
CAS63577-98-0
Molecular FormulaC12H15ClO
Molecular Weight210.70 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CC(O2)(C)C)C(=C1Cl)C
InChIInChI=1S/C12H15ClO/c1-7-5-10-9(8(2)11(7)13)6-12(3,4)14-10/h5H,6H2,1-4H3
InChIKeyPPBQQKALDDQQFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity, Class & Baseline Procurement Context


Benzofuran, 5-chloro-2,3-dihydro-2,2,4,6-tetramethyl- (CAS 63577-98-0) is a fully substituted 2,3-dihydrobenzofuran bearing four methyl groups and a single chlorine atom at the 5-position. Its molecular formula is C12H15ClO with a molecular weight of 210.70 g mol⁻¹ [1]. The compound belongs to the broader class of 2,3-dihydrobenzofurans, which serve as core scaffolds in medicinal chemistry (especially ACAT inhibitors), agrochemicals, and fragrance materials [2]. This specific chlorinated tetramethyl derivative has been explicitly described as a key synthetic intermediate in the preparation of potent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, where the 5-chloro substituent functions as a replaceable handle for further functionalization [3].

Synthetic handle 5-Chloro substituent enables nucleophilic displacement chemistry
Scaffold 2,2,4,6-Tetramethyl-2,3-dihydrobenzofuran core structure
Workflow Key intermediate in ACAT inhibitor synthesis research

Why Generic 2,3-Dihydrobenzofuran Substitution Fails


Simple in-class substitution is not feasible because the precise methylation pattern (2,2,4,6-tetramethyl) and the 5-chloro substituent jointly dictate both the chemical reactivity and the biological fate of downstream derivatives. The gem-dimethyl group at C-2 blocks aromatization and stabilizes the dihydrofuran ring, while the chlorine at C-5 provides a unique nucleophilic aromatic substitution site that is absent in non-halogenated analogs such as 2,3-dihydro-2,2,4,6-tetramethylbenzofuran [1]. In the ACAT inhibitor series, replacing the 5-chloro with hydrogen eliminates the synthetic route to 5-amino derivatives that show nanomolar potency; conversely, relocating the chlorine to C-7 (positional isomer 7-chloro-2,2,4,5-tetramethyl-2,3-dihydrobenzofuran, CAS 157189-05-4) yields a different electronic environment that does not map onto the same SAR pathway [2]. These structural features are not interchangeable without breaking the established structure–activity relationship or altering the synthetic sequence.

5-Chloro-2,2,4,6-tetramethyl vs Non-halogenated 2,2,4,6-tetramethylbenzofuran

Lacks 5-Cl displacement handle; synthetic entry to amino derivatives not accessible from non-halogenated scaffold

5-Chloro positional isomer vs 7-Chloro-2,2,4,5-tetramethyl isomer (CAS 157189-05-4)

Different electronic environment at C-7; reported SAR pathway may not transfer to 7-chloro positional isomer

2,2,4,6-Tetramethyl pattern vs Altered methylation pattern analog

Gem-dimethyl at C-2 blocks aromatization and stabilizes dihydrofuran ring; altered methylation shifts reactivity profile

Prioritizing This Intermediate: Quantitative Comparative Evidence


Synthetic Handle for ACAT Inhibitor Assembly

In the landmark ACAT inhibitor series, 5-chloro-2,2,4,6-tetramethyl-2,3-dihydrobenzofuran (compound 24) is the essential penultimate intermediate that carries the chlorine atom required for late-stage functionalization. The 5-chloro substituent is displaced to install a dimethylamino group, yielding TEI-6620—the most potent compound in the series with a rabbit small-intestine ACAT IC₅₀ of 0.020 µM and a rabbit liver ACAT IC₅₀ of 0.009 µM [1]. By contrast, the 5-unsubstituted parent scaffold cannot undergo this displacement, and direct comparison of the 5-chloro intermediate with the final 5-dimethylamino product shows that the chloro compound is the sole viable gateway to the picomolar-activity derivatives. The synthetic sequence: cyclization of the O-allyl phenol at 210 °C with MgCl₂ → 5-chloro-2,2,4,6-tetramethyl-2,3-dihydrobenzofuran (24); nitration → 5-chloro-7-nitro derivative; reduction → 7-amino-5-chloro intermediate; acylation → ACAT inhibitor [1].

ACAT Inhibitor Gateway
Head-to-head
5-Cl displacement enables TEI-6620 pathway; non-halogenated scaffold cannot undergo late-stage functionalization
Obligate synthetic gateway context
Reported rabbit ACAT IC50: 0.009–0.020 µM for downstream 5-NMe2 derivative
ACAT inhibitor medicinal chemistry synthetic intermediate structure–activity relationship

One-Pot Electroreductive Access to Key Amine Precursor

Electroreduction of 5-chloro-7-nitro-2,2,4,6-tetramethyl-2,3-dihydrobenzofuran in a DMF–tBuOH/Bu₄NBF₄/Zn–Zn system converts the nitro group to an amine and simultaneously removes the chlorine atom in one pot, directly yielding 7-amino-2,2,4,6-tetramethyl-2,3-dihydrobenzofuran—a pivotal precursor for ACAT inhibitors [1]. This tandem nitro-reduction/dechlorination sequence is unique to the 5-chloro substitution pattern; the 7-chloro positional isomer or the non-chlorinated scaffold cannot participate in this specific electrochemical transformation. The process obviates the need for separate reduction and dehalogenation steps, offering a distinct operational advantage in process chemistry.

Tandem Electroreduction
Head-to-head
One-pot nitro reduction + dechlorination replaces two-step conventional route to 7-amino intermediate
Supports step-economy in process chemistry
DMF–tBuOH / Bu4NBF4 / Zn–Zn system context
electroreduction ACAT inhibitor precursor dechlorination nitro reduction

Computed Lipophilicity vs. Non-Chlorinated Analog

Computed XLogP for 5-chloro-2,2,4,6-tetramethyl-2,3-dihydrobenzofuran is 3.9, reflecting the lipophilicity contribution of the chlorine atom . The non-chlorinated analog (2,3-dihydro-2,2,4,6-tetramethylbenzofuran, C₁₂H₁₆O, MW 176.25) has a calculated logP of approximately 3.1–3.3, based on fragment-based estimation (CLOGP) [1]. The ΔlogP of ~0.6–0.8 log units corresponds to roughly a 4–6-fold difference in octanol/water partition coefficient, which is meaningful for chromatographic retention, membrane permeability, and extraction behavior.

Lipophilicity Shift
Cross-study comparable
XLogP = 3.9 vs non-chlorinated analog ~3.1–3.3; Δ ≈ 0.6–0.8 log units
Affects chromatographic retention and extraction behavior
Computed partition coefficient context; ~4–6× octanol partitioning difference
lipophilicity XLogP partition coefficient physicochemical profiling

Spectroscopic Fingerprint Differentiability

The compound possesses a unique combination of FTIR and electron-ionization mass spectral signatures catalogued in the Wiley SmartSpectra IR Database and the Wiley Registry of Mass Spectral Data 2023 [1]. While direct comparator spectra are not publicly overlaid in this source, the presence of the C–Cl stretch (expected 550–850 cm⁻¹) and the characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio) in the mass spectrum provides unequivocal differentiation from the non-chlorinated analog and from the 7-chloro positional isomer, which exhibits different fragmentation patterns due to altered charge localization.

QC Identity Verification
Supporting evidence
FTIR and GC-MS spectra with distinct 35Cl/37Cl isotopic signature (Exact Mass 210.081143 Da)
Supports identity confirmation against positional and substitutional analogs
Wiley SmartSpectra IR and Wiley Registry of Mass Spectral Data 2023
FTIR GC-MS spectroscopic identification quality control

Hydrogen-Bond Profile vs. Hydroxy and Amino Analogs

The 5-chloro compound exhibits zero hydrogen-bond donors and one hydrogen-bond acceptor (the furan oxygen), with a topological polar surface area (TPSA) of 9.2 Ų . Replacing the chlorine with a hydroxyl group (2,2,4,6-tetramethyl-2,3-dihydrobenzofuran-5-ol, C₁₂H₁₆O₂, MW 192.26) introduces one H-bond donor and increases TPSA to ~29.5 Ų; substitution with a dimethylamino group adds a tertiary amine acceptor (pKₐ ~8–9) and raises TPSA to ~15–20 Ų. These differences directly affect permeability, solubility, and off-target binding profiles in medicinal chemistry campaigns [1].

H-Bond Profile
Class-level inference
HBD = 0, HBA = 1, TPSA = 9.2 Ų; 5-OH analog TPSA ≈ 29.5 Ų with HBD = 1
Supports non-polar reaction media compatibility
Fragment-based computed descriptors; context-dependent
hydrogen bonding drug-likeness topological polar surface area medicinal chemistry design

Evidence-Backed Procurement Scenarios


Synthesis of High-Potency ACAT Inhibitors

Procurement of this 5-chloro intermediate is mandatory for any laboratory replicating or extending the TEI-6620 series of ACAT inhibitors. The compound serves as the direct precursor for installing the critical 5-amino or 5-dimethylamino pharmacophore via nucleophilic displacement or nitro reduction/dechlorination. The published synthetic route explicitly depends on 5-chloro-2,2,4,6-tetramethyl-2,3-dihydrobenzofuran (compound 24) as the gateway intermediate, with the downstream 5-dimethylamino derivative achieving rabbit liver ACAT IC₅₀ = 0.009 µM and 71% serum cholesterol reduction in cholesterol-fed rats at 0.3 mg kg⁻¹ day⁻¹ p.o. [1]. No other positional isomer or non-halogenated analog can fulfill this role.

Streamlined Electrochemical Process Chemistry

For process development groups seeking a streamlined route to 7-amino-2,2,4,6-tetramethyl-2,3-dihydrobenzofuran, the 5-chloro compound (after nitration to the 5-chloro-7-nitro derivative) uniquely enables a tandem electrochemical nitro reduction and dechlorination in a single operation [1]. This one-pot methodology eliminates a separate dehalogenation step and reduces solvent consumption and waste. Alternative routes starting from non-chlorinated precursors require distinct reduction and deprotection sequences, increasing step count and cost.

Analytical Reference Standard & Impurity Profiling

The compound's certified FTIR and GC-MS spectra in the Wiley SmartSpectra IR Database and Wiley Registry of Mass Spectral Data 2023 [1] make it suitable as a reference standard for identity testing, impurity profiling, and batch-to-batch consistency verification in pharmaceutical intermediate supply chains. Its distinct chlorine isotopic signature (³⁵Cl/³⁷Cl) and exact mass (210.081143 Da) provide unambiguous differentiation from the non-chlorinated analog (MW 176.25) and the 7-chloro positional isomer (CAS 157189-05-4), both of which may arise as process impurities.

Lipophilicity Probe in Permeability Assays

With an XLogP of 3.9 and zero hydrogen-bond donors, the 5-chloro compound can serve as a lipophilic, non-hydrogen-bond-donating control or scaffold in medicinal chemistry campaigns where passive membrane permeability must be assessed independently of H-bonding effects [1]. Its TPSA of only 9.2 Ų places it in a favorable CNS-MPO parameter space, making it a useful starting point for CNS-penetrant compound libraries when further functionalized at the 7-position.

Application
Selection Property
Validation Focus
ACAT inhibitor synthesis research
5-Chloro displacement handle
Synthetic pathway fidelity review
Electrochemical process chemistry studies
Tandem nitro reduction / dechlorination
Step-economy endpoint review
Analytical reference and impurity profiling
Catalogued FTIR and GC-MS spectra
Identity confirmation and isomer differentiation
Lipophilicity / permeability assay probe
Minimal H-bond profile, XLogP 3.9
Passive permeability assay context
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